1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. osi.lv These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to the architecture of numerous biologically essential molecules, including nucleic acids, vitamins, and alkaloids. isres.orgacs.org Their prevalence is particularly notable in pharmaceuticals; an analysis of U.S. FDA-approved drugs shows that the majority of small-molecule therapeutics feature a nitrogen-containing heterocyclic scaffold. osi.lv This widespread use stems from the ability of the nitrogen atoms to form hydrogen bonds with biological targets, influencing the molecule's pharmacological profile. nih.gov
Among this broad class of compounds, triazole derivatives have garnered substantial interest. cymitquimica.com Triazoles are five-membered heterocycles containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. scispace.comresearchgate.net These rings are chemically stable and serve as versatile scaffolds in drug discovery and materials science. scispace.comchemicalbook.com The 1,2,4-triazole (B32235) ring, in particular, is a component in a wide array of pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. scispace.comchemimpex.com Their unique electronic characteristics, hydrogen bonding capability, and structural rigidity make them effective pharmacophores that can interact with high affinity at biological receptors. cymitquimica.com Beyond medicine, triazole derivatives are crucial in materials science, forming coordination complexes with metal ions to create metal-organic frameworks (MOFs) for applications in gas storage and catalysis. tandfonline.com
Rationale for Investigating 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole within Academic Disciplines
The academic and industrial interest in this compound is rooted in the distinct properties conferred by its three primary structural components: the 1,2,4-triazole ring, the nitro group, and the 2,2-difluoroethyl substituent.
The 3-nitro-1,2,4-triazole (B13798) core is a well-studied energetic building block. The presence of the nitro (-NO2) group, a classic explosophore, combined with the high nitrogen content of the triazole ring, results in a molecule with a significant energy content and the potential for gas generation upon decomposition. Consequently, this core structure is a precursor in the formulation of energetic materials and explosives. In a different context, the nitrotriazole moiety also acts as a valuable pharmacophore in medicinal chemistry, with derivatives being investigated for antimicrobial and anti-inflammatory applications.
Therefore, the investigation of this compound is driven by the hypothesis that the combination of these functional groups will yield a novel molecule with either enhanced energetic properties (higher density, better thermal stability) or a unique biological activity profile, making it a target of interest in both materials science and drug discovery.
Table 1: Comparative Physicochemical Properties
| Property | 3-nitro-1H-1,2,4-triazole | This compound |
|---|---|---|
| CAS Number | 24807-55-4 | 1018144-04-1 |
| Molecular Formula | C₂H₂N₄O₂ | C₄H₄F₂N₄O₂ |
| Molecular Weight | 114.06 g/mol scispace.com | 178.10 g/mol |
| Appearance | White to light yellow crystalline powder scispace.com | Not publicly available |
| Melting Point | 210-219 °C (decomposes) | Not publicly available |
Overview of Current Research Landscape and Gaps Pertaining to Nitrated Triazole Compounds
The research landscape for nitrated triazole compounds is well-established, particularly in the domain of high-energy density materials (HEDMs). A significant body of work focuses on the synthesis and characterization of various nitrotriazole derivatives to achieve superior detonation performance, thermal stability, and low sensitivity. The parent compound, 3-nitro-1H-1,2,4-triazole, is frequently used as a precursor for more complex energetic materials and agrochemicals.
Another major research avenue is in pharmaceuticals, where nitrated heterocycles, including triazoles, have been explored for their potential as antibacterial and antitubercular agents. researchgate.net The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the triazole ring, influencing its biological activity.
Despite this extensive research, specific gaps remain. The synthesis of N-alkylated nitrotriazoles can present significant challenges. Alkylation reactions on the nitrotriazole ring are often nonselective, leading to mixtures of N(1), N(2), or N(4) substituted isomers, which are difficult to separate and characterize. chemicalbook.com Developing regioselective synthetic methods to access specific isomers, such as the N(1)-substituted product, remains an active area of investigation. chemicalbook.com
Furthermore, while the effects of many common alkyl and aryl substituents on the properties of nitrotriazoles have been documented, there is a comparative lack of systematic research into the impact of fluoroalkyl groups. The specific combination of a 2,2-difluoroethyl substituent on the 3-nitro-1,2,4-triazole core is not widely reported in publicly accessible literature. This represents a knowledge gap concerning how this particular substitution pattern influences the compound's energetic performance, crystal density, thermal stability, and potential biological activity. Future research is needed to synthesize and characterize this molecule to fully understand its properties and potential applications.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3-triazole |
| 1,2,4-triazole |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-nitro-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N4O2/c5-3(6)1-9-2-7-4(8-9)10(11)12/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEXCUHZQFKHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Disconnections for 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole
A logical retrosynthetic analysis of this compound identifies two primary strategic disconnections. The first is the bond between the N1 nitrogen of the triazole ring and the 2,2-difluoroethyl group. This C-N bond disconnection suggests a nucleophilic substitution reaction, pointing to 3-nitro-1H-1,2,4-triazole as a key intermediate and a suitable 2,2-difluoroethyl electrophile (e.g., 2,2-difluoroethyl tosylate or halide) as the synthetic equivalent.
Development and Optimization of Synthetic Routes for Triazole Functionalization
The synthesis of this compound hinges on the effective functionalization of the 1,2,4-triazole (B32235) scaffold. This involves carefully controlled nitration and alkylation steps, each with its own set of challenges regarding regioselectivity and reaction conditions.
Alkylation Strategies for N-Functionalization of the Triazole Core
The N-alkylation of 3-nitro-1,2,4-triazole (B13798) is a critical step in the synthesis of the target molecule. The triazole anion, formed by deprotonation with a base, possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4), which can lead to the formation of a mixture of regioisomers upon reaction with an alkylating agent. osi.lvmdpi.com Studies on the alkylation of 3-nitro-1,2,4-triazole and related systems with agents like diethyl sulfate (B86663) have shown the formation of N(1), N(2), and N(4) substituted products. osi.lv The ratio of these isomers is influenced by factors such as the reaction temperature, the nature of the solvent, the base used, and the structure of the alkylating agent. osi.lvresearchgate.net
For instance, the alkylation of unsubstituted 1,2,4-triazole with various alkyl halides often yields a mixture of 1- and 4-alkylated isomers, with the N1-isomer typically predominating. researchgate.net The use of specific bases, such as 1,8-Diazabicycloundec-7-ene (DBU), has been shown to provide a consistent regioselectivity of approximately 90:10 in favor of the N1 isomer. researchgate.net In the context of synthesizing this compound, the reaction would involve treating 3-nitro-1H-1,2,4-triazole with a 2,2-difluoroethyl electrophile in the presence of a suitable base, followed by careful separation of the desired N1-regioisomer.
| Reactant | Alkylating Agent | Base/Solvent | Products (Ratio) | Reference |
|---|---|---|---|---|
| 5-R-3-nitro-1,2,4-triazolate anion (R = H, Me, Et) | Diethyl sulfate | Aqueous medium | N(1), N(2), and N(4)-ethyl isomers (N4 fraction: 1.3-6.9%) | osi.lv |
| 1,2,4-triazole | 4-Nitrobenzyl halides | Various bases | 1- and 4-alkylated isomers (~90:10) | researchgate.net |
| N(1)-alkyl-3-nitro-5-R-1,2,4-triazoles | Dialkyl sulfates | Not specified | 1,4-dialkyl-3-nitro-1,2,4-triazolium salts (Selective) | researchgate.net |
Nitration Procedures and Regioselectivity Considerations on the Triazole Ring
The synthesis of the 3-nitro-1H-1,2,4-triazole intermediate is well-established. acs.org The most common method involves the diazotization of 3-amino-1,2,4-triazole. acs.orgprepchem.com This procedure is typically carried out by treating 3-amino-1,2,4-triazole with sodium nitrite (B80452) (NaNO2) in a strong acidic medium, such as a mixture of sulfuric acid or nitric acid, at low temperatures (e.g., 0 to -5 °C). prepchem.comresearchgate.net The initially formed diazonium salt is unstable and subsequently undergoes a Sandmeyer-type reaction where the diazonium group is replaced by a nitro group, furnished by the excess nitrite or nitrate (B79036) in the reaction mixture. This reaction is highly regioselective, yielding the desired 3-nitro-1H-1,2,4-triazole. acs.org
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-amino-1,2,4-triazole | NaNO2, H2SO4, Glacial Acetic Acid | -5 to 0 °C, then 45-50 °C | 3-nitro-1,2,4-triazole | 57% | prepchem.com |
| 3-amino-1,2,4-triazole | NaNO2, concentrated HNO3, Water | -5 to 10 °C | 3-nitro-1H-1,2,4-triazole | 70% | researchgate.net |
| 3-amine-1H-1,2,4-triazole | Not specified (diazotization) | Not specified | 3-nitro-1H-1,2,4-nitrotriazole | 74% | acs.org |
Integration of Fluorinated Moieties (e.g., 2,2-difluoroethyl) into the Scaffold
The introduction of fluorinated groups can significantly alter the physicochemical and biological properties of a molecule. tandfonline.comtandfonline.com For the synthesis of this compound, the 2,2-difluoroethyl moiety is installed via N-alkylation, as discussed previously. This typically involves an SN2 reaction between the nucleophilic triazole anion and an electrophilic source of the difluoroethyl group, such as 2,2-difluoroethyl tosylate or 1-bromo-2,2-difluoroethane.
More broadly, the direct C-H difluoromethylation and difluoroalkylation of heterocycles have emerged as powerful modern strategies. nih.govchemistryviews.orgrsc.org These methods, often involving radical processes initiated by photoredox catalysis or specific reagents like Zn(SO2CF2H)2, can obviate the need for pre-functionalized starting materials. nih.gov While the synthesis of the title compound typically relies on classical alkylation, these newer methods offer alternative pathways for creating related fluorinated analogs.
Exploration of Novel Synthetic Approaches and Catalyst Applications (e.g., Silver Catalysis, C-H Activation)
Modern synthetic chemistry has seen the rise of powerful catalytic methods for constructing and functionalizing heterocyclic rings. Silver catalysis, for example, has been effectively used in various transformations involving triazoles. Ag(I) catalysts can promote cascade cyclizations to form complex fused triazole systems and facilitate the synthesis of substituted 1,2,4-triazoles from aryl diazonium salts and isocyanides with high regioselectivity. nih.govacs.orgacs.orgfrontiersin.org Green synthesis approaches have also employed silver nanoparticles as reusable catalysts for multicomponent reactions to produce triazole derivatives. tandfonline.com
Direct C-H activation is another cutting-edge strategy that allows for the functionalization of otherwise inert C-H bonds on the triazole ring. rsc.orgresearchgate.net Iron-catalyzed C-H functionalization, using triazoles as directing groups, has enabled selective arylations and alkylations on various aromatic systems. nih.govacs.org These methodologies provide atom- and step-economical alternatives to traditional cross-coupling reactions, offering novel routes for creating diverse libraries of functionalized triazole analogs.
Stereochemical Control and Regioselectivity in the Synthesis of Related Analogs
The primary challenge in the synthesis of this compound and its analogs is achieving high regioselectivity during the N-alkylation step. As the 3-nitro-1,2,4-triazolide anion is an ambident nucleophile, it can react at N1, N2, or N4. osi.lvnih.gov The distribution of products is a complex interplay of steric and electronic factors. Generally, alkylation at N1 is sterically less hindered than at N2. The electronic properties of the ring, influenced by the electron-withdrawing nitro group, also play a crucial role in determining the nucleophilicity of the different nitrogen atoms.
Semi-empirical theoretical studies have been used to explain the observed regioselectivity in the alkylation of S-protected 1,2,4-triazoles, where N(2) alkylated isomers were found to be preferentially formed in some cases. nih.gov For 3-nitro-1,2,4-triazoles, the interaction of N(1)-alkyl-substituted derivatives with dialkyl sulfates proceeds selectively to yield 1,4-dialkyl triazolium salts, indicating a preference for the second alkylation to occur at the N4 position. researchgate.net
While the target molecule itself is achiral, the synthesis of related analogs may involve the introduction of stereocenters. In such cases, stereochemical control becomes paramount. One-pot multicomponent reactions have been developed for the stereo- and regioselective synthesis of triazole-based unnatural amino acids, demonstrating that high levels of control can be achieved through careful reaction design. rsc.org
Green Chemistry Principles and Sustainable Synthetic Route Design
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a critical aspect of modern chemical research, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound, while not extensively detailed in the literature from a green chemistry perspective, can be analyzed through the lens of established sustainable methodologies for related heterocyclic compounds. Key areas for improvement in its synthetic routes include the adoption of greener solvents, the development of atom-economical reaction pathways, and the use of alternative energy sources.
A central tenet of green chemistry is the concept of atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. chembam.comjocpr.comprimescholars.com Reactions with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com Another important metric is the Environmental Factor (E-Factor) , which quantifies the amount of waste generated per unit of product. chembam.comsheldon.nl An ideal process would have a high atom economy and a low E-Factor. rsc.org
For a hypothetical traditional synthesis of this compound, such as the N-alkylation of 3-nitro-1H-1,2,4-triazole with a 2,2-difluoroethyl halide, the byproducts would include inorganic salts, which contribute to a lower atom economy and a higher E-Factor.
Greener Solvents and Reaction Conditions
The choice of solvent is a crucial factor in the environmental impact of a synthetic process. Many traditional N-alkylation reactions of heterocyclic compounds employ polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose environmental and health concerns. nih.govbeilstein-journals.org Research into the green synthesis of triazoles has explored the use of more benign solvents. nih.gov
Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. rsc.org The development of water-driven procedures for triazole synthesis represents a significant advancement in sustainable chemistry. rsc.org Other greener alternatives include alcohols like ethanol, or innovative solvents such as propylene (B89431) carbonate. nih.gov Propylene carbonate is particularly noteworthy as it can serve as both a green solvent and a reagent for alkylation, potentially avoiding the use of genotoxic alkyl halides. nih.gov
The use of alternative energy sources, such as microwave irradiation, can also contribute to a more sustainable synthesis. organic-chemistry.orgrsc.org Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. organic-chemistry.org
Catalysis and Alternative Reagents
The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient and selective reactions, often under milder conditions. isres.org For the synthesis of 1,2,4-triazoles, various catalytic systems have been developed. Copper-catalyzed reactions, for instance, have been employed for the synthesis of substituted 1,2,4-triazoles through oxidative coupling reactions. isres.orgfrontiersin.orgnih.gov The development of reusable heterogeneous catalysts, such as zinc-based nanocrystals, offers further advantages by simplifying product purification and allowing for catalyst recycling, which reduces waste and cost. rsc.org
Furthermore, electrochemical methods offer a reagent-free approach to the synthesis of 1,2,4-triazole derivatives, avoiding the need for chemical oxidants and reducing byproduct formation. organic-chemistry.org
The table below provides a conceptual comparison between a plausible traditional synthetic route for this compound and a proposed greener alternative based on the principles discussed.
| Parameter | Hypothetical Traditional Route | Proposed Greener Route |
|---|---|---|
| Starting Materials | 3-nitro-1H-1,2,4-triazole, 1-bromo-2,2-difluoroethane | 3-nitro-1H-1,2,4-triazole, 2,2-difluoroethanol (B47519) (or derivative) |
| Solvent | N,N-dimethylformamide (DMF) | Water, Ethanol, or Propylene Carbonate |
| Base/Catalyst | Stoichiometric inorganic base (e.g., K₂CO₃) | Catalytic amount of a reusable catalyst (e.g., ZnO nanocrystals) |
| Energy Source | Conventional heating (reflux) | Microwave irradiation or ambient temperature |
| Byproducts | Inorganic salts (e.g., KBr) | Water (ideally) |
| Atom Economy | Lower | Potentially higher |
| E-Factor | Higher | Potentially lower |
Advanced Spectroscopic and Crystallographic Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full analysis would involve several types of NMR experiments.
¹H NMR: This would reveal the number of different types of protons and their electronic environments. For 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole, one would expect to observe signals for the triazole ring proton and the protons of the difluoroethyl group. The chemical shifts (δ) and coupling constants (J) would provide information about the connectivity of these protons. For instance, the CH proton of the difluoroethyl group would likely appear as a triplet of triplets due to coupling with both the CH₂ group and the two fluorine atoms.
¹³C NMR: This technique would identify the number of unique carbon atoms in the molecule. Signals for the two carbons of the triazole ring and the two carbons of the difluoroethyl group would be expected. The chemical shifts would be indicative of their hybridization and proximity to electronegative atoms like nitrogen, oxygen, and fluorine.
No specific ¹H or ¹³C NMR data for this compound could be located in the searched resources.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations, confirming the connectivity within the difluoroethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for confirming the attachment of the difluoroethyl group to the N1 position of the triazole ring and the position of the nitro group at C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.
Specific 2D NMR data for the target compound are not available in the reviewed literature.
¹⁹F NMR: This is a highly sensitive technique for observing fluorine atoms. For the difluoroethyl group, a single resonance would be expected, which would be split into a doublet of triplets due to coupling with the adjacent CH proton and the CH₂ group. The chemical shift and coupling constants are characteristic of the electronic environment of the fluorine atoms.
No ¹⁹F NMR spectrum for this compound was found.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For the target compound, one would expect to see absorption bands corresponding to:
C-H stretching and bending vibrations.
N-O stretching vibrations of the nitro group (typically strong bands).
C=N and N-N stretching vibrations of the triazole ring.
C-F stretching vibrations of the difluoroethyl group.
While general vibrational frequencies for triazole and nitro groups are known, specific IR and Raman spectra for this compound are not documented in the available resources.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies
HRMS: This technique would provide a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable information about the stability of the molecule and the connectivity of its different parts. Key fragments would likely arise from the loss of the nitro group, cleavage of the difluoroethyl side chain, and fragmentation of the triazole ring.
No high-resolution mass spectrometry data or fragmentation analysis for this specific compound could be located.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the difluoroethyl group relative to the triazole ring. Furthermore, it would elucidate how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the solid-state properties of the compound.
A search of crystallographic databases did not yield a crystal structure for this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral analogs)
Information regarding the application of chiroptical spectroscopy for the enantiomeric characterization of chiral analogs of this compound is not available in the reviewed scientific literature. The existence and synthesis of chiral analogs of this specific compound have not been reported, and therefore, no studies on their chiroptical properties have been conducted.
While chiroptical spectroscopy is a powerful technique for studying chiral molecules, its application is contingent on the existence of enantiomeric forms of a compound. In the absence of any data on chiral analogs of this compound, this section remains not applicable.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) for Ground State Properties and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure of molecules. A DFT study on 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole would typically involve:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the minimum energy conformation). This would provide precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: Determining key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting non-covalent interactions.
Vibrational Frequencies: Calculating the theoretical infrared (IR) spectrum to complement experimental data and confirm the optimized structure as a true energy minimum.
Ab Initio Methods for Excited State and Reaction Pathway Prediction
Ab initio methods, which are based on first principles without empirical parameters, are often employed to study more complex phenomena. For this compound, they could be used for:
Excited State Calculations: Using methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) to predict the electronic absorption spectrum (UV-Vis) and understand the nature of electronic transitions.
Reaction Pathway Prediction: Mapping the potential energy surface for hypothetical reactions, such as decomposition or metabolic pathways. This involves locating transition states and calculating activation energies to understand the kinetics and thermodynamics of potential chemical transformations.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time.
Conformational Analysis: Simulating the molecule's motion to explore its accessible conformations, particularly the rotation around single bonds, such as the one connecting the difluoroethyl group to the triazole ring. This provides insight into the molecule's flexibility.
Solvent Effects: Placing the molecule in a simulated box of solvent (e.g., water) to study how the solvent influences its structure and dynamics. Analysis of the Radial Distribution Function (RDF) would reveal how solvent molecules arrange around specific atoms of the solute.
Molecular Docking and Ligand-Protein Interaction Predictions with Biological Targets (Pre-clinical Focus)
Given that many triazole derivatives exhibit biological activity, molecular docking would be a key preclinical step to investigate the potential of this compound as a drug candidate.
Binding Mode Prediction: Docking the molecule into the active site of a known biological target (e.g., an enzyme or receptor implicated in a disease). This predicts the preferred binding orientation and conformation of the ligand.
Interaction Analysis: Identifying the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the molecule and the amino acid residues of the protein target.
Binding Affinity Estimation: Calculating a docking score that estimates the binding affinity (e.g., in kcal/mol), which helps in ranking its potential efficacy against other compounds.
Pharmacophore Modeling and Ligand-Based Drug Design Methodologies
If a set of triazole analogs with known biological activity were available, pharmacophore modeling could be employed.
Pharmacophore Generation: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to a specific biological target.
Virtual Screening: Using the generated pharmacophore model as a 3D query to search large chemical databases for other molecules that possess the required features, potentially identifying new active compounds.
QSAR (Quantitative Structure-Activity Relationship) Model Development and Validation for Predictive Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Descriptor Calculation: For a series of related triazole derivatives, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a QSAR model would be developed to correlate these descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (cross-validation) and external test sets of compounds. A validated model could then be used to predict the activity of new, unsynthesized derivatives of this compound.
Reactivity and Stability Predictions via Computational Approaches, including Thermochemical Properties
Computational chemistry and molecular modeling serve as powerful tools for predicting the reactivity, stability, and thermochemical properties of novel compounds. These theoretical approaches allow for the assessment of a molecule's energetic characteristics and potential behavior under various conditions, providing insights that are complementary to experimental data.
Despite the utility of these methods, a detailed computational analysis specifically for this compound, including comprehensive data on its reactivity, stability predictions, and thermochemical properties, is not available in the reviewed scientific literature. While computational studies have been conducted on various other substituted 3-nitro-1H-1,2,4-triazoles, particularly in the context of energetic materials, the specific effects of the 1-(2,2-difluoroethyl) substituent on the thermochemical and stability profile of the 3-nitro-1H-1,2,4-triazole core have not been explicitly detailed in published research.
Theoretical investigations on related energetic materials often employ methods like density functional theory (DFT) and high-level ab initio calculations to determine key parameters such as the heat of formation, bond dissociation energies, and activation energies for decomposition pathways. These parameters are crucial for predicting the stability and performance of such compounds. However, without specific studies on this compound, quantitative data for these properties remain undetermined.
Therefore, a comprehensive understanding of the reactivity and stability of this compound from a computational standpoint awaits dedicated theoretical investigation. Such studies would be invaluable for elucidating the electronic and steric effects of the difluoroethyl group on the triazole ring and the nitro functionality, ultimately providing a more complete picture of this compound's chemical nature.
Mechanistic Investigations of Biological Activity Pre Clinical and in Vitro Focus
Target Identification and Validation Strategies for Specific Biological Pathways
Specific target identification for 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole has not been explicitly detailed in available research. However, for the broader class of 3-nitro-1,2,4-triazole (B13798) derivatives, the strategy for identifying targets is guided by their demonstrated efficacy against trypanosomatid parasites. nih.gov The proposed mechanism involves the bioreduction of the nitro group, a process catalyzed by parasitic nitroreductases (NTRs), to produce cytotoxic radical species. This is a well-established mechanism for nitroheterocyclic drugs. Therefore, a primary validation strategy involves utilizing assays to confirm the inhibition of parasitic NTRs and measuring the subsequent induction of oxidative stress.
For antifungal applications, the established target for 1,2,4-triazole (B32235) derivatives is lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Validation strategies for analogs would involve in vitro assays to quantify the inhibition of fungal CYP51.
Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Xanthine Oxidase, Proteases)
While specific enzyme inhibition kinetic studies for this compound are not documented, the mechanism of action for related 3-nitro-1H-1,2,4-triazole analogs against parasites is believed to be dependent on enzymatic activation. nih.gov This activation is carried out by type I nitroreductases (NTRs) specific to the parasite, which reduce the compound's nitro group. nih.gov This process generates reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) derivatives, that can form covalent adducts with various cellular macromolecules, leading to parasite death. nih.gov This suggests an irreversible inhibition mechanism, contingent on the enzymatic activity within the target organism.
Receptor Binding Assays and Ligand-Receptor Interaction Modalities (In vitro)
Currently, there is no publicly available research detailing receptor binding assays or specific ligand-receptor interactions for this compound. The primary mechanism of action for analogous nitro-triazoles is understood to be based on enzyme-mediated activation to a cytotoxic form, rather than through direct binding to a specific cellular receptor. nih.gov
Cellular Pathway Modulation and Signal Transduction Analysis in In Vitro Cellular Models
Specific analyses of cellular pathway modulation or signal transduction for this compound are not described in the available literature. Based on the proposed mechanism of action for its analogs, the compound's effects within target protozoal cells would be mediated by the downstream consequences of its activation by nitroreductases. This activation leads to the generation of reactive nitrogen and oxygen species, which in turn would induce significant oxidative and nitrosative stress pathways. This cascade of events results in widespread damage to cellular proteins, lipids, and nucleic acids, culminating in cell death. nih.gov
DNA/RNA Interaction Studies and Nucleic Acid Adduct Formation
While some derivatives of the broader triazole class have been shown to interact with nucleic acids nih.gov, specific studies on the interaction between this compound and DNA or RNA have not been reported. The established mechanism of action for many nitroheterocyclic drugs involves the formation of covalent adducts with a range of macromolecules upon reductive activation. It is plausible that these could include nucleic acids, but direct evidence of DNA/RNA adduct formation for this specific compound is not available.
Antimicrobial and Antiprotozoal Activity Evaluation in In Vitro Models (Focus on Mechanisms)
The most significant research on compounds related to this compound is in the area of antiprotozoal activity. A comprehensive study detailed the synthesis of a series of 28 analogs based on a 3-nitro-1H-1,2,4-triazole core, which were evaluated for their in vitro efficacy against the causative agents of Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania infantum). nih.gov These compounds feature a 1,2,3-triazole linker that connects the primary nitro-triazole scaffold to various substituted rings. nih.gov
The presence of the 3-nitro group was identified as crucial for the antitrypanosomatid effects. nih.gov The mechanism of action is attributed to the reduction of this nitro group by parasitic-specific nitroreductases. Several of the synthesized analogs displayed potent activity. nih.gov For instance, an analog featuring a 4-bromophenyl substitution demonstrated a half-maximal inhibitory concentration (IC50) of 1.08 µM against the trypomastigote form of T. cruzi. nih.gov
Table 1: In Vitro Antitrypanosomatid Activity of 3-Nitro-1H-1,2,4-triazole Analogs
| Compound Analog (Substituent) | Target Organism | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 4-bromophenyl | T. cruzi | 1.08 | 90.7 |
| 3,4-dichlorophenyl | T. cruzi | - | High Activity |
| 4-chlorophenyl | T. cruzi | 1.22 | 68.8 |
| 4-methylphenyl | T. cruzi | 3.10 | 36.4 |
Data sourced from a study on 3-nitro-1H-1,2,4-triazole analogs. nih.gov The Selectivity Index (SI) is the ratio of cytotoxicity against a mammalian cell line to the activity against the parasite.
In the context of antifungal research, novel derivatives of 3-nitro-1,2,4-triazole have been synthesized as potential new antifungal agents. nih.gov These compounds are designed as analogs of existing azole antifungals like fluconazole, with the aim of overcoming drug resistance. nih.gov The established mechanism for azole antifungals involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov
Anti-Cancer Activity in Cell Lines (Focus on Mechanisms)
There is no specific data available from the search results regarding the anti-cancer activity of this compound in any cancer cell lines, including glioblastoma. The broader class of 1,2,4-triazole derivatives is a subject of extensive cancer research, with various compounds showing activity through mechanisms like the inhibition of kinases, carbonic anhydrases, and topoisomerases, or through interference with DNA. nih.gov However, studies focusing on the specific mechanistic actions of this nitro- and difluoroethyl-substituted variant in cancer cells have not been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies
Systematic Modification Strategies for SAR Exploration
The systematic exploration of SAR for a molecule like 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole involves the methodical modification of its distinct structural components: the 1,2,4-triazole (B32235) core, the 3-nitro substituent, and the 1-(2,2-difluoroethyl) substituent. The goal is to identify which parts of the molecule, known as pharmacophores or toxicophores, are essential for its biological activity and to understand the impact of structural changes on this activity. nih.gov
Key modification strategies include:
Modification of the N1-substituent: The 2,2-difluoroethyl group at the N1 position can be altered to probe the effects of size, lipophilicity, and hydrogen bonding potential. Variations could include changing the length of the alkyl chain (e.g., difluoromethyl, 3,3-difluoropropyl), altering the degree of fluorination (e.g., monofluoroethyl, trifluoroethyl), or introducing other functional groups.
Modification of the C3-substituent: The nitro group at the C3 position is a strong electron-withdrawing group. wikipedia.org Its role can be investigated by replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to modulate the electronic properties of the triazole ring.
Positional Isomerism: The position of the nitro group on the triazole ring can be moved (e.g., to the C5 position) to assess the impact on receptor binding and metabolic stability. Similarly, the attachment point of the difluoroethyl group could be varied among the available nitrogen atoms of the triazole ring, leading to different isomers whose activity can be compared.
These targeted modifications allow researchers to build a comprehensive map of the molecule's SAR, highlighting the structural requirements for optimal interaction with a biological target.
Scaffold Hopping and Bioisosteric Replacements within Triazole Derivatives
Scaffold hopping is a drug design strategy used to identify novel core structures (scaffolds) that maintain the essential geometric arrangement of key functional groups required for biological activity. rsc.org For triazole derivatives, this could involve replacing the 1,2,4-triazole ring with other five- or six-membered heterocyclic systems, such as isoxazole, pyrazole, or even non-aromatic rings, while retaining the critical nitro and difluoroethyl substituents in a spatially similar orientation. rsc.orgrsc.org This approach can lead to the discovery of compounds with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property. researchgate.net
Bioisosteric replacement is a related technique that involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. cambridgemedchemconsulting.com A bioisosteric replacement can alter the molecule's size, shape, electronic distribution, and lipophilicity, which in turn can affect its activity, metabolism, and toxicity. cambridgemedchemconsulting.com
For this compound, potential bioisosteric replacements could include:
Nitro Group Replacement: The nitro group is often a liability in drug candidates due to potential toxicity. mdpi.comresearchgate.net Bioisosteres such as a trifluoromethyl (CF₃) group could be explored. The CF₃ group mimics the strong electron-withdrawing nature of the nitro group but offers different metabolic and interaction profiles. nih.govnih.gov
Triazole Ring Analogues: The 1,2,4-triazole ring itself can be considered a bioisostere for other groups, such as an amide bond, preserving planar geometry and the distribution of hydrogen bond donors and acceptors. researchgate.net
Fluoroethyl Moiety Replacements: The difluoroethyl group could be replaced with other small, lipophilic groups to fine-tune interactions within a binding pocket.
| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Mimics electron-withdrawing properties, may reduce metabolic liabilities. nih.govnih.gov | Altered potency, improved metabolic stability. |
| Nitro (-NO₂) | Cyano (-CN) | Acts as an electron-withdrawing group and hydrogen bond acceptor. | Modified electronic profile and binding interactions. |
| 1,2,4-Triazole Ring | Oxadiazole Ring | Maintains a five-membered heterocyclic core with different heteroatom arrangement. | Changes in metabolic stability and solubility. |
| Difluoroethyl (-CH₂CHF₂) | Ethyl (-CH₂CH₃) | Removes fluorine to assess its specific contribution. | Decreased lipophilicity, loss of specific fluorine-protein interactions. |
Influence of Fluoroethyl Moiety on Molecular Interactions and Activity Profiles
Fluorine is highly electronegative and can alter the acidity or basicity of nearby functional groups, which can influence pharmacokinetic properties and binding affinity. bohrium.com The C-F bond is stronger than a C-H bond, and introducing fluorine can block metabolically labile sites, thereby increasing the metabolic stability and half-life of a compound. tandfonline.combohrium.com
Furthermore, the fluoroethyl group increases the lipophilicity of the molecule. benthamscience.comingentaconnect.com This enhancement of lipophilicity can improve membrane permeation and affect the hydrophobic interactions between the molecule and its biological target. researchgate.net Fluorine atoms can also participate in unique non-covalent interactions, such as electrostatic and hydrogen-bond interactions, which can enhance binding affinity to a target protein. tandfonline.combenthamscience.comingentaconnect.com The small van der Waals radius of fluorine (1.47 Å) means it can often replace a hydrogen atom (1.20 Å) with minimal steric disruption. tandfonline.com
Nitro Group Contribution to Reactivity, Electronic Properties, and Biological Function
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties, reactivity, and biological function of the 1,2,4-triazole ring. wikipedia.org Its presence makes the adjacent aromatic ring electron-deficient, which can be crucial for its mechanism of action. nih.govencyclopedia.pub
Electronic Properties and Reactivity:
Electron-Withdrawing Nature: The nitro group deactivates the triazole ring towards electrophilic substitution but facilitates nucleophilic substitution reactions. wikipedia.orgnih.gov This strong electron-withdrawing effect is due to both inductive and resonance effects, which polarize the molecule and can favor interactions with nucleophilic sites in proteins or enzymes. nih.govencyclopedia.pub
Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of C-H bonds adjacent to it on the triazole ring. wikipedia.orgresearchgate.net
Redox Potential: Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates like nitroso and hydroxylamine (B1172632) species. svedbergopen.comresearchgate.net This bioreductive activation is a key mechanism of action for many nitro-containing drugs, particularly in antimicrobial and anticancer applications, where the reactive intermediates can lead to cellular damage. mdpi.comsvedbergopen.com
Biological Function: The nitro group can act as both a pharmacophore and a toxicophore. nih.govresearchgate.net Its ability to be reduced under hypoxic (low oxygen) conditions makes it a key feature in the design of hypoxia-activated prodrugs for cancer therapy. mdpi.com In many antimicrobial agents, the reduction of the nitro group within the target cell generates reactive radicals that are toxic to the microorganism. nih.govresearchgate.net The strong polarity and hydrogen bonding capability of the nitro group can also enhance interactions with biological targets like proteins and nucleic acids. researchgate.net
| Property | Description | Consequence for this compound |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing via induction and resonance. wikipedia.orgnih.gov | Modulates the reactivity and electronic distribution of the triazole ring, potentially enhancing interactions with biological targets. nih.gov |
| Reactivity | Facilitates nucleophilic attack on the triazole ring. nih.gov Can be metabolically reduced. svedbergopen.com | May be a key feature for covalent bond formation with a target or for prodrug activation. researchgate.net |
| Biological Role | Can act as a pharmacophore, often through bioreductive activation. mdpi.comresearchgate.net | The compound's biological activity may depend on the reduction of the nitro group within the target cell or tissue. |
| Binding Interactions | Acts as a hydrogen bond acceptor. researchgate.net | Can form specific hydrogen bonds within a receptor's active site, contributing to binding affinity. |
Quantitative SAR (QSAR) and 3D-QSAR Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. physchemres.org For a series of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. tandfonline.comnih.gov
2D-QSAR: This approach correlates biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (logP), molar refractivity, and electronic parameters. physchemres.org
3D-QSAR: This more advanced method considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov
CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. frontiersin.org
CoMSIA: In addition to steric and electrostatic fields, it evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. nih.govnih.gov For example, a CoMFA map might show that a bulky, sterically favorable group is preferred at the N1-position of the triazole ring, while an electropositive region is disfavored near the C3-nitro group. These models provide valuable insights for the rational design of more potent triazole derivatives. nih.govjmaterenvironsci.com The reliability of these models is assessed through rigorous internal and external validation techniques. physchemres.org
Advanced Analytical Method Development for Compound Characterization and Research Applications
Chromatographic Separation Techniques (HPLC, GC, SFC) for Purity Assessment, Isomer Separation, and Advanced Research Analysis
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For "1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole," High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for purity evaluation and specialized research applications.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of "this compound." Given the polar nature of the triazole ring and the nitro group, reverse-phase (RP) HPLC methods are commonly employed. sielc.com A typical setup would involve a C18 or a specialized polar-embedded column to achieve adequate retention and separation from synthesis-related impurities. sielc.comsielc.com Method development focuses on optimizing the mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with acid modifiers such as formic or phosphoric acid to ensure sharp peak shapes. sielc.com For chiral analysis, specialized chiral stationary phases can be used to separate potential enantiomers. japsonline.com
Gas Chromatography (GC) is suitable for analyzing thermally stable and volatile compounds. While the polarity of some 1,2,4-triazole (B32235) derivatives can pose challenges, GC coupled with a mass spectrometry (MS) detector (GC-MS) is a powerful tool for purity assessment, particularly for identifying volatile impurities or degradation products. dnu.dp.uaresearchgate.net The analysis of 3-thio-1,2,4-triazoles has shown that chromatographic behavior is heavily influenced by the nature of substituents on the triazole ring; higher polarity can lead to poorer peak shape and response, which must be considered during method development. dnu.dp.ua
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, especially for isomer and enantiomeric separations. selvita.comsciensage.info SFC uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents. selvita.com This technique provides high flow rates and faster equilibration times, making it highly efficient. selvita.com For triazole derivatives, polysaccharide-based chiral columns have demonstrated excellent results in separating enantiomers, a critical capability in pharmaceutical research where enantiomers can have different biological activities. sciensage.infonih.gov
| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Key Advantages | Potential Limitations |
|---|---|---|---|---|---|
| HPLC | Purity Assessment, Quantitative Analysis | Reverse-Phase (C18), HILIC | Acetonitrile/Methanol and Water with buffer/modifier | High versatility, robust, wide applicability | Higher organic solvent consumption |
| GC | Purity assessment for volatile impurities | Non-polar (e.g., DB-5ms) | Inert carrier gas (e.g., Helium, Nitrogen) | High resolution for volatile compounds | Compound must be thermally stable; potential for poor peak shape with polar compounds dnu.dp.ua |
| SFC | Isomer and Enantiomer Separation | Chiral (e.g., polysaccharide-based) | Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol) | Fast, reduced solvent use, ideal for chiral separations selvita.com | Requires specialized instrumentation |
Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis and Metabolite Identification in In Vitro/Pre-clinical Models
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for identifying the parent compound and its transformation products in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem MS (LC-MS/MS), is the definitive tool for analyzing "this compound" and its metabolites in samples from in vitro assays or pre-clinical studies. nih.gov The analysis of polar triazole metabolites is often challenging due to high chemical noise and matrix interferences from biological samples. sciex.comeurl-pesticides.eu Advanced techniques like Differential Mobility Spectrometry (DMS) can be coupled with LC-MS/MS to enhance selectivity by separating ions in the gas phase based on their size and shape, thereby reducing background noise and improving limits of quantification. sciex.comresearchgate.neteurl-pesticides.eu
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the structural confirmation of volatile metabolites or degradation products. Its utility for analyzing triazole derivatives in environmental soil samples has been demonstrated, where it can achieve detection limits in the low mg/kg range. researchgate.net The fragmentation patterns generated in the mass spectrometer provide a "fingerprint" that aids in the positive identification of analytes. dnu.dp.ua
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) provides the most detailed structural information, making it invaluable for the unambiguous identification of novel or unexpected metabolites. nih.gov While MS provides mass-to-charge ratio and fragmentation data, NMR spectroscopy elucidates the precise connectivity and stereochemistry of atoms within a molecule. nih.gov In a typical workflow, LC-MS is used to detect potential metabolites, which are then isolated via preparative LC and analyzed by high-field NMR to confirm their structure. nih.gov This combination is particularly powerful for distinguishing between isomers that may have identical mass spectra. nih.gov
| Technique | Research Application | Information Provided |
|---|---|---|
| LC-MS/MS | Metabolite screening and quantification in biological fluids and tissues. nih.gov | Molecular weight and structural fragments of parent compound and metabolites. |
| GC-MS | Identification of volatile impurities or specific metabolic products. researchgate.net | Molecular weight and characteristic fragmentation patterns for structural confirmation. |
| LC-NMR | Unambiguous structure elucidation of novel metabolites. nih.gov | Complete chemical structure, including atom connectivity and stereochemistry. |
Capillary Electrophoresis for High-Resolution Separations in Research
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it an excellent technique for analyzing complex research samples with minimal sample volume. wikipedia.org CE separates molecules in narrow capillaries based on their electrophoretic mobility in an electric field. wikipedia.org For a polar, potentially charged molecule like "this compound," Capillary Zone Electrophoresis (CZE), the simplest form of CE, is highly applicable. libretexts.org
The technique is particularly well-suited for separating nitroaromatic compounds from similar structures. nih.govresearchgate.net Different modes, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate neutral molecules and fine-tune selectivity. nih.gov Furthermore, coupling CE with mass spectrometry (CE-MS) provides high-resolution separation with sensitive and specific detection, which is ideal for analyzing minute quantities of material in research contexts, such as single-cell analysis or microdialysis studies. nih.gov
Spectrophotometric Methods for Quantitative Analysis in Research Settings (e.g., UV-Vis for concentration in assays)
UV-Visible (UV-Vis) spectrophotometry is a rapid, simple, and cost-effective method for quantifying compounds in solution, provided they contain a suitable chromophore. The nitrotriazole structure of "this compound" contains π-electrons and a nitro group, which act as a chromophore, allowing the molecule to absorb light in the UV region. Gas-phase UV absorption studies on related compounds like 1H-1,2,3-triazole show maximal absorption around 206 nm. rsc.orgnih.gov
For quantitative analysis in research assays (e.g., determining solution concentrations for cell-based experiments), a UV-Vis method would be developed by first scanning a pure solution of the compound to determine its wavelength of maximum absorbance (λmax). A calibration curve would then be generated by measuring the absorbance of a series of standard solutions of known concentration. This curve, governed by the Beer-Lambert law, allows for the accurate determination of the concentration of unknown samples. Validation of the method would ensure its linearity, accuracy, and precision for routine use. jddtonline.info
Radiochemical Labeling and Tracing Techniques for Mechanistic Research (e.g., 18F incorporation for biological probes)
Radiochemical labeling is a powerful technique for studying the in vivo fate of a molecule, enabling non-invasive imaging and mechanistic studies. The presence of a difluoroethyl group on "this compound" makes it a candidate for labeling with the positron-emitting radionuclide Fluorine-18 (B77423) (¹⁸F). The resulting radiotracer can be used in Positron Emission Tomography (PET) imaging. frontiersin.org
PET imaging allows for the quantitative, real-time visualization of the biodistribution, target engagement, and pharmacokinetics of the labeled compound in pre-clinical models. This approach is particularly valuable in oncology research. Notably, 3-nitro-1,2,4-triazole (B13798) analogues have been successfully labeled with ¹⁸F and evaluated as hypoxia-selective tracers for PET imaging. johnshopkins.edujohnshopkins.edu A similar strategy could be applied to "this compound" to create a biological probe. The radiosynthesis would typically involve a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on a suitable precursor molecule. frontiersin.orgrsc.org The resulting ¹⁸F-labeled tracer would then be used in PET studies to investigate the compound's behavior in disease models, providing critical insights into its mechanism of action. nih.gov
Pre Clinical Metabolic Studies and Biotransformation Pathways in Vitro and Ex Vivo Models
Microsomal Stability and Cytochrome P450 Metabolism Investigations (In vitro)
Publicly accessible research data on the microsomal stability and specific cytochrome P450 (CYP) enzyme metabolism of 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole are not available.
This phase of investigation typically involves incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the CYP superfamily. evotec.comcreative-bioarray.com The primary goal is to determine the compound's metabolic stability, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). creative-bioarray.combioduro.com The reaction is initiated by adding a cofactor, NADPH, and samples are analyzed at various time points to measure the disappearance of the parent compound. evotec.com A control incubation without NADPH is also run to detect any non-enzymatic degradation. evotec.com
To identify the specific CYP isoforms responsible for the compound's metabolism, experiments are conducted with individual, recombinant human CYP enzymes or by using selective chemical inhibitors for different CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) in pooled human liver microsomes. fda.govyoutube.com Many azole-containing compounds are known to interact with CYP enzymes, acting as either substrates or inhibitors. nih.govnih.govresearchgate.net
Table 1: Representative Data Structure for Microsomal Stability Assay (Note: This table is illustrative as no specific data for the compound is available.)
| Parameter | Value |
|---|---|
| In Vitro Half-Life (t½, min) | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |
| Primary Metabolizing CYP Isoforms | Data not available |
Metabolite Identification and Elucidation in In Vitro Systems
Specific metabolites of this compound formed in in vitro systems have not been reported in the available literature.
Metabolite identification studies are typically conducted using incubations with liver microsomes or hepatocytes. Following incubation, the samples are analyzed using high-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), to detect and structurally characterize the metabolites formed. mdpi.com Common metabolic reactions for compounds containing a 1,2,4-triazole (B32235) moiety can include oxidation, N-dealkylation, or cleavage of the triazole ring, while the nitro group could potentially be reduced to an amino group. eurl-pesticides.euresearchgate.net The difluoroethyl group might also undergo oxidative metabolism.
Glucuronidation and Sulfation Pathways in Hepatic Models (In vitro/Ex vivo)
There is no published information on the glucuronidation or sulfation of this compound in hepatic models.
Glucuronidation and sulfation are key Phase II metabolic pathways that conjugate drugs or their Phase I metabolites to increase their water solubility and facilitate excretion. nih.govfrontiersin.org These pathways are studied in vitro using liver microsomes (for glucuronidation) or liver S9 fractions and cytosol (for sulfation), supplemented with the necessary cofactors UDPGA (uridine 5'-diphospho-glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate), respectively. nih.goveur.nlresearchgate.net The formation rates of glucuronide and sulfate (B86663) conjugates are then quantified. nih.gov Given the heterocyclic nature of the triazole ring, N-glucuronidation could be a potential metabolic pathway. nih.gov
Enzyme Induction and Inhibition Studies (In vitro relevance for drug-drug interactions)
The potential of this compound to cause enzyme induction or inhibition has not been documented in publicly available studies.
These studies are critical for predicting the potential for drug-drug interactions (DDIs). criver.com
CYP Inhibition assays determine if the compound can inhibit the activity of major CYP isoforms. This is often done by co-incubating the test compound with known CYP-specific substrates and measuring the formation of the substrate's metabolite. xenotech.com A decrease in metabolite formation indicates inhibition. Azole compounds are well-known for their potential to inhibit CYP enzymes, particularly CYP3A4, by coordinating with the heme iron in the enzyme's active site. nih.govresearchgate.netnih.gov
CYP Induction studies are typically performed using cultured human hepatocytes. The cells are treated with the test compound for a period (e.g., 48-72 hours), and then the expression levels (mRNA) or activity of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) are measured. fda.gov An increase in enzyme expression or activity indicates that the compound is an inducer.
Table 2: Representative Data Structure for CYP Inhibition Study (Note: This table is illustrative as no specific data for the compound is available.)
| CYP Isoform | IC₅₀ (µM) | Mechanism of Inhibition |
|---|---|---|
| CYP1A2 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
Computational Predictions of Metabolic Soft Spots and Bioactivation Pathways
No computational studies predicting the metabolic soft spots or bioactivation pathways for this compound were found in the literature.
In silico tools and computational models are frequently used in early drug discovery to predict a molecule's metabolic fate. nih.gov These models use algorithms based on known metabolic reactions and substrate specificities of drug-metabolizing enzymes to identify "metabolic soft spots"—atoms or regions of a molecule most susceptible to metabolism. For a compound like this compound, such models would likely evaluate the potential for oxidation on the triazole ring, the alkyl chain, and potential reduction of the nitro group. These predictions help guide the synthesis of more metabolically stable analogues and can highlight any potential for the formation of reactive metabolites, which is a key aspect of safety assessment. nih.gov
Chemical Biology Applications and Tool Compound Development
Development of 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole as a Molecular Probe for Biological Systems
The development of this compound as a molecular probe is predicated on the known biological activities of related nitroaromatic compounds, particularly their use in studying hypoxic conditions in tumors. The electron-withdrawing nature of the nitro group on the triazole ring makes it susceptible to reduction in low-oxygen environments, a characteristic that is foundational for the design of hypoxia-selective probes. While direct studies on the difluoroethyl-substituted variant are not extensively documented, the broader class of nitroimidazoles has been a cornerstone in the development of imaging agents for tumor hypoxia. For instance, 2-nitroimidazole (B3424786) derivatives have been successfully radiolabeled and used in positron emission tomography (PET) to visualize hypoxic tissues. nih.gov The underlying principle involves the enzymatic reduction of the nitro group within hypoxic cells, leading to the trapping of the probe and subsequent signal generation. The difluoroethyl substituent on the triazole core could potentially modulate the compound's lipophilicity and metabolic stability, factors that are critical for its efficacy as a molecular probe. Further research is necessary to fully characterize its potential in this area.
Application in Target Validation and Cellular Pathway Elucidation
The utility of a tool compound in target validation and the elucidation of cellular pathways is contingent on its specific and potent interaction with a biological target. For this compound, the primary hypothesized mechanism of action revolves around its nitroreductive activation in hypoxic cells. This process is mediated by intracellular reductases, which could be considered the initial "targets." By studying the conditions under which this compound is activated and the specific enzymes involved, researchers could gain insights into the reductive pathways active in hypoxic states.
While specific applications for this particular compound in broader target validation are yet to be established, related nitroimidazole-based compounds have been employed to study the effects of hypoxia on cellular metabolism and signaling. For example, the accumulation of such probes can be correlated with the expression of hypoxia-inducible factors (HIFs), key regulators of the cellular response to low oxygen. Future studies could explore whether this compound can be used to validate specific nitroreductases as biomarkers for hypoxia or to elucidate the downstream effects of their activation.
Conjugation Strategies for Bioconjugation and Imaging (e.g., fluorescent tags, radiolabels)
For a molecular probe to be effective, it must be detectable. This is typically achieved by attaching a reporter group, such as a fluorescent tag or a radiolabel, through a process known as bioconjugation. The structure of this compound offers potential sites for such modifications, although specific strategies for this compound have not been detailed in the available literature.
Generally, conjugation strategies for similar heterocyclic compounds involve functionalizing the core structure or its substituents. For radiolabeling, particularly for PET imaging, isotopes like fluorine-18 (B77423) are commonly used. The difluoroethyl group itself contains fluorine, but incorporating a radioactive isotope would require a specific synthetic route. Alternatively, other positions on the triazole ring or a linker attached to it could be modified to incorporate a radiolabel. For fluorescence imaging, a fluorescent dye could be conjugated to the molecule. The choice of conjugation strategy would depend on the desired application, the stability of the resulting conjugate, and its ability to retain the desired biological activity.
Use in High-Throughput Screening Library Development for Lead Discovery
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying hit compounds from large chemical libraries. The inclusion of this compound in HTS libraries would be driven by the broader interest in nitroaromatic compounds as potential therapeutic agents, particularly in oncology and infectious diseases. The 1,2,4-triazole (B32235) scaffold is a common feature in many biologically active compounds, and the addition of the nitro and difluoroethyl groups provides unique chemical properties that could lead to novel biological activities.
Future Research Directions and Emerging Opportunities
Exploration of Novel Biological Targets and Mechanistic Paradigms
The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antiviral properties. nih.govresearchgate.net Derivatives of 3-nitro-1,2,4-triazole (B13798), in particular, have shown potent and selective activity against various pathogens responsible for infectious diseases like Chagas disease, leishmaniasis, and tuberculosis. benthamdirect.com This activity is often linked to the nitro group, which can be bio-reduced by specific nitroreductase enzymes found in these pathogens, leading to the formation of cytotoxic radical species. benthamdirect.com
Future research on 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole should systematically explore its potential across a broad spectrum of biological targets. The presence of the difluoroethyl group could enhance metabolic stability or alter the compound's binding mode to target enzymes compared to non-fluorinated analogs. frontiersin.org An initial research focus could be on antimicrobial and anticancer applications, leveraging the known activities of the nitrotriazole core. nih.govnih.gov
Key research opportunities include:
Antifungal Activity: Investigating the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis and a common target for azole antifungals. nih.govnih.gov
Antiparasitic Activity: Evaluating efficacy against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania species, focusing on the activation by type I nitroreductases. benthamdirect.com
Anticancer Activity: Screening against a panel of human cancer cell lines to identify potential cytotoxic effects. nih.govresearchgate.net The fluorine atoms could enhance binding to specific protein targets or improve cell membrane permeability. frontiersin.org
Mechanistic Studies: Elucidating the precise mechanisms of action for any observed biological activity. This would involve identifying specific molecular targets and understanding how the difluoroethyl substituent influences interactions within the binding site.
| Potential Research Area | Key Biological Target/Mechanism | Rationale based on Analogous Compounds |
| Antifungal | Lanosterol 14α-demethylase (CYP51) | Azole core is a classic inhibitor; nitrotriazoles show excellent activity. nih.gov |
| Antiparasitic | Type I Nitroreductase (NTR) | Nitro group can be selectively activated in pathogens like T. cruzi. benthamdirect.com |
| Anticancer | Various (e.g., kinases, tubulin) | Triazole hybrids exhibit a wide range of cytotoxic activities. nih.gov |
| Antiviral | Viral enzymes (e.g., reverse transcriptase) | The triazole nucleus is present in antiviral drugs like Taribavirin. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Traditional discovery of novel compounds through trial-and-error synthesis is often a lengthy and costly process. mdpi.com The integration of artificial intelligence (AI) and machine learning (ML) offers a new paradigm for accelerating the design and optimization of molecules like this compound. researchgate.net These computational tools can predict molecular properties, screen virtual libraries of derivatives, and generate novel structures with desired characteristics, even with limited initial data. chemrxiv.orgyoutube.com
For this specific compound, AI and ML could be pivotal in exploring its chemical space for both therapeutic and materials science applications. By training models on existing data for triazoles, nitrated heterocycles, and fluorinated compounds, it is possible to build predictive models for properties such as biological activity, toxicity, density, and heat of formation. chemrxiv.org
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing ML-based QSAR models to predict the biological activity of novel analogs of this compound. This would allow for the virtual screening of thousands of potential derivatives to prioritize candidates for synthesis.
Energetic Materials Prediction: Applying ML algorithms to predict key energetic properties (e.g., detonation velocity, pressure, sensitivity) based on molecular structure. umd.edu This can guide the design of safer and more effective energetic materials.
Generative Models: Using generative AI models to propose entirely new triazole derivatives with optimized multi-objective properties, such as high biological potency and low predicted toxicity, or high energy and low sensitivity. youtube.com
Data Ecosystem Development: Contributing to the creation of standardized, high-quality datasets for energetic materials and nitrogen heterocycles to improve the accuracy and predictive power of future ML models. energetic-materials.org.cn
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast properties (bioactivity, toxicity, energetic performance) from molecular structure. | Reduce the number of required experiments and prioritize high-potential candidates. umd.edu |
| Virtual Screening | Rapidly evaluate large virtual libraries of derivatives. | Accelerate the identification of lead compounds for specific applications. |
| Inverse Design | Generate novel molecules that meet a predefined set of target properties. | Innovate beyond known chemical scaffolds to discover truly novel compounds. researchgate.net |
| Feature Engineering | Identify key molecular descriptors that correlate with desired properties. | Provide chemical insights into structure-property relationships. chemrxiv.org |
Development of Advanced Synthetic Methodologies for Analog Generation
The biological and material properties of this compound are intrinsically linked to its structure. The ability to efficiently synthesize a diverse library of analogs is therefore crucial for exploring its full potential. While classical methods for constructing the 1,2,4-triazole ring exist, future research should focus on developing more advanced, efficient, and sustainable synthetic routes. researchgate.netrsc.org
Modern synthetic chemistry offers a toolkit of powerful reactions that could be adapted for this purpose. The focus should be on methodologies that are robust, scalable, and allow for late-stage functionalization, enabling the rapid creation of diverse derivatives. organic-chemistry.orgacs.org
Promising areas for synthetic development include:
Catalytic Methods: Exploring novel transition-metal or organocatalytic methods for the construction and functionalization of the triazole ring, which can offer high selectivity and efficiency. rsc.org
Flow Chemistry: Implementing continuous flow synthesis to improve safety, scalability, and process control, which is particularly relevant if the compound or its intermediates have energetic properties.
Deamination Annulation Strategy: Utilizing practical base-mediated strategies, such as the annulation of nitriles with hydrazines, which can tolerate a wide range of functional groups and enable efficient, one-pot synthesis of triazole derivatives. rsc.org
| Synthetic Method | Key Advantages | Relevance to Analog Generation |
| Base-Mediated Annulation | High efficiency, good to excellent yields, broad substrate scope. rsc.org | Allows for diverse alkyl and aryl substitutions on the triazole core. |
| Oxamide-Derived Amidines | Mild reaction conditions, high regioselectivity, scalable. organic-chemistry.org | Enables practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazoles. |
| Metal-Catalyzed Reactions | High efficiency, enhanced selectivity, access to novel functionalizations. rpress.co.in | Facilitates C-H activation and cross-coupling reactions to build complex derivatives. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reaction profiles. | Accelerates the synthesis of compound libraries for screening. |
Investigation into Materials Science Applications of Triazole Derivatives
Beyond biological applications, nitrogen-rich heterocycles like 1,2,4-triazoles are valuable building blocks in materials science. nih.gov The high nitrogen content, thermal stability, and ability to coordinate with metals make them attractive for a range of applications. The presence of both a nitro group and difluoroethyl substituent in this compound suggests several intriguing possibilities for material applications.
The most evident application is in the field of energetic materials . The 3-nitro-1,2,4-triazole core is a known "energetic scaffold," providing high density and a positive heat of formation. The difluoroethyl group could be used to modulate key properties such as melting point, thermal stability, and sensitivity. This could make derivatives suitable as melt-castable explosives, energetic plasticizers, or components of advanced propellants.
Further research opportunities in materials science include:
Fluorinated Polymers: Using the compound as a monomer or additive in the synthesis of fluoropolymers. Fluorinated polymers often exhibit unique properties such as high thermal and chemical resistance and low surface energy.
Marine Antifouling Coatings: The combination of a triazole ring and fluorine has been shown to have a synergistic antibacterial and antifouling effect. mdpi.com Future work could explore incorporating this compound into marine coatings to prevent biofouling.
Functional Materials: The unique properties of organofluorine compounds are leveraged in various functional materials. rsc.org The combination of the stable triazole ring and the fluorinated substituent could be explored for applications in areas like liquid crystals or specialized polymers. rsc.org
Collaborative Research Frameworks for Accelerating Discovery in Nitrogen Heterocycles
The multifaceted potential of this compound—spanning medicine, materials, and energetic applications—necessitates a multidisciplinary approach for its full exploration. Progress in understanding and utilizing nitrogen heterocycles is increasingly driven by collaboration between different scientific fields. nih.govnih.gov A siloed approach, where synthetic chemists, biologists, materials scientists, and computational chemists work in isolation, is inefficient and limits the scope of discovery.
Establishing collaborative research frameworks is essential to accelerate progress. Such frameworks can foster the exchange of ideas, data, and materials, leading to synergistic outcomes that would be unattainable by any single group.
Key strategies for fostering collaboration include:
Interdisciplinary Projects: Promoting joint research projects that bring together experts from medicinal chemistry, computational modeling, synthetic chemistry, and materials science to investigate the compound's potential holistically. nih.gov
Shared Databases and Platforms: Creating open-access databases for nitrogen-containing heterocycles that consolidate synthetic protocols, characterization data, and biological/material properties. This would facilitate data sharing and enable more powerful computational and ML studies.
Academic-Industrial Partnerships: Building partnerships between academic research institutions and industrial partners to bridge the gap between fundamental discovery and real-world application, ensuring that promising compounds can be developed and scaled effectively. rsc.org
International Consortia: Forming international research networks, such as those encouraged by the National Science Foundation's Collaborative Research in Chemistry (CRC) program, to tackle major scientific challenges in heterocyclic chemistry. nsf.gov
By leveraging these collaborative frameworks, the scientific community can more rapidly and efficiently unlock the potential of novel nitrogen heterocycles and translate fundamental chemical research into impactful solutions. openmedicinalchemistryjournal.com
Q & A
Q. What are the established synthetic routes for 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole, and what factors influence yield optimization?
- Methodological Answer : A common approach involves introducing the difluoroethyl and nitro groups sequentially to the triazole core. For example, the difluoroethyl group may be added via nucleophilic substitution using 2,2-difluoroethyl halides, followed by nitration under controlled conditions (e.g., nitric acid/sulfuric acid mixtures). Yield optimization requires careful temperature control (<5°C during nitration to avoid side reactions) and stoichiometric excess of reagents (e.g., 1.2–1.5 equiv. of nitrating agents). Reaction monitoring via TLC or HPLC is critical to terminate reactions at optimal conversion .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- NMR : and NMR identify the difluoroethyl group (e.g., signals at δ -120 to -130 ppm for CF) and nitro group proximity.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns. NIST databases provide reference spectra for validation .
- IR : Nitro group vibrations (~1520 cm for asymmetric stretching) and C-F bonds (~1100–1200 cm) are diagnostic .
Advanced Research Questions
Q. How can continuous-flow synthesis improve the scalability and safety of this compound production?
- Methodological Answer : Continuous-flow reactors enhance heat transfer and reduce hazardous intermediate accumulation. For example, a two-step process could involve:
Step 1 : Difluoroethylation in a microreactor with residence time <10 min at 80°C.
Step 2 : Nitration in a cooled flow module (0–5°C) with real-time monitoring via inline FTIR.
This method achieved 63% yield in analogous triazole syntheses while minimizing exothermic risks .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict electrophilic/nucleophilic sites. Solvent effects (e.g., DMSO or acetonitrile) are modeled using the Polarizable Continuum Model (PCM). These studies guide functionalization strategies, such as regioselective substitution at the triazole C5 position .
Q. How do structural modifications of the difluoroethyl and nitro groups impact antifungal activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous triazoles reveal:
- Nitro Group : Enhances electron-withdrawing effects, improving binding to cytochrome P450 enzymes (e.g., CYP51 in fungi).
- Difluoroethyl Group : Increases lipophilicity (logP ~2.5), enhancing membrane permeability.
Bioassays (MIC determinations against Candida spp.) and molecular docking (e.g., Glide SP scoring) validate target engagement. For example, replacing the nitro group with a methylsulfonyl group reduced activity by 10-fold, highlighting its critical role .
Q. What analytical methods resolve contradictions in reported solubility and stability data for nitro-substituted triazoles?
- Methodological Answer : Discrepancies arise from solvent polarity and pH effects. A systematic approach includes:
- Solubility : Phase-solubility diagrams in binary solvents (e.g., DMSO/water gradients).
- Stability : Forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitored via UPLC-PDA.
- Crystallography : Single-crystal X-ray diffraction identifies polymorphic forms affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
